molecular formula C6H13Cl2N3 B2725568 (1S)-1-(1-Methylpyrazol-4-yl)ethanamine;dihydrochloride CAS No. 2580098-92-4

(1S)-1-(1-Methylpyrazol-4-yl)ethanamine;dihydrochloride

Cat. No.: B2725568
CAS No.: 2580098-92-4
M. Wt: 198.09
InChI Key: BSTYDIYRCQCRSM-XRIGFGBMSA-N
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Description

(1S)-1-(1-Methylpyrazol-4-yl)ethanamine;dihydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure composed of three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1-Methylpyrazol-4-yl)ethanamine;dihydrochloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the methyl group: Methylation of the pyrazole ring can be done using methyl iodide in the presence of a base.

    Formation of the ethanamine side chain: This can be synthesized through a reductive amination reaction involving an appropriate aldehyde or ketone and ammonia or an amine.

    Formation of the dihydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1-Methylpyrazol-4-yl)ethanamine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

(1S)-1-(1-Methylpyrazol-4-yl)ethanamine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(1-Methylpyrazol-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1-Methylpyrazol-4-yl)ethanol: Similar structure but with an alcohol group instead of an amine.

    (1S)-1-(1-Methylpyrazol-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an amine.

    (1S)-1-(1-Methylpyrazol-4-yl)propane: Similar structure but with a longer carbon chain.

Uniqueness

(1S)-1-(1-Methylpyrazol-4-yl)ethanamine;dihydrochloride is unique due to its specific combination of a pyrazole ring, a methyl group, and an ethanamine side chain. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

(1S)-1-(1-methylpyrazol-4-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.2ClH/c1-5(7)6-3-8-9(2)4-6;;/h3-5H,7H2,1-2H3;2*1H/t5-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTYDIYRCQCRSM-XRIGFGBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=C1)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CN(N=C1)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580098-92-4
Record name (1S)-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
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